molecular formula C28H46O3 B1514472 (5alpha)-3-Oxoestran-17-yl decanoate CAS No. 1037511-17-3

(5alpha)-3-Oxoestran-17-yl decanoate

Cat. No.: B1514472
CAS No.: 1037511-17-3
M. Wt: 430.7 g/mol
InChI Key: DCESQVOXBITSNE-CUVYADLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5α)-3-Oxoestran-17-yl decanoate is a synthetic steroid derivative characterized by a 5α-estrane backbone (a tetracyclic structure with a 5α-hydrogen configuration), a 3-ketone group, and a decanoate ester (10-carbon chain) at the 17-position.

Properties

CAS No.

1037511-17-3

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(5S,8R,9R,10S,13S,14S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20-,22-,23+,24+,25-,26?,28-/m0/s1

InChI Key

DCESQVOXBITSNE-CUVYADLESA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C

Isomeric SMILES

CCCCCCCCCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CCC(=O)C4)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (5α)-3-Oxoestran-17-yl decanoate and its analogs:

Compound Core Structure Substituents Ester Chain Length Key Properties/Applications References
(5α)-3-Oxoestran-17-yl decanoate 5α-Estrane 3-ketone, 17-decanoate C10 Enhanced lipophilicity; potential depot effect
(17β)-3-Oxoandrost-4-en-17-yl tridecanoate Androstane (4-en-3-one) 3-ketone, 17-tridecanoate C13 Longer half-life due to increased lipophilicity; used in hormone delivery systems
(5α)-Androstan-3α-ol-17-one 5α-Androstane 3α-hydroxyl, 17-ketone None Intermediate in steroid metabolism; weak androgenic activity
Ascorbyl palmitate Ascorbic acid derivative 6-palmitate ester C16 Antioxidant; stabilizes lipid-containing formulations

Key Insights from Structural Comparisons :

Ester Chain Length and Lipophilicity: The decanoate (C10) and tridecanoate (C13) esters at the 17-position increase lipophilicity compared to non-esterified steroids. Longer chains (e.g., tridecanoate) further prolong systemic retention, as seen in depot formulations .

Functional Group Modifications: The 3-ketone group in (5α)-3-Oxoestran-17-yl decanoate contrasts with the 3α-hydroxyl group in (5α)-Androstan-3α-ol-17-one. This difference likely alters receptor binding affinity, as hydroxyl groups are critical for interactions with steroid receptors like the androgen receptor .

Bioactivity Correlations :

  • Evidence from hierarchical clustering studies () suggests that structurally similar compounds (e.g., shared ester groups or core rings) cluster into groups with comparable bioactivity profiles. For example, 17-esterified steroids may share depot-release mechanisms despite differences in core structures .

Research Findings and Data Gaps

This aligns with trends observed in tridecanoate analogs .

Bioactivity Predictions: The KLSD database () highlights the utility of SMILES-based structural comparisons for predicting bioactivity. Using this approach, (5α)-3-Oxoestran-17-yl decanoate may share targets with other 17-esterified steroids, such as sex hormone-binding globulin (SHBG) or hepatic metabolizing enzymes .

Safety and Regulatory Status: No toxicity data specific to this compound are provided. However, ethyl 5-oxodecanoate (), a structurally simpler ester, is regulated as a food additive, suggesting that esterified compounds often undergo rigorous safety evaluations .

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